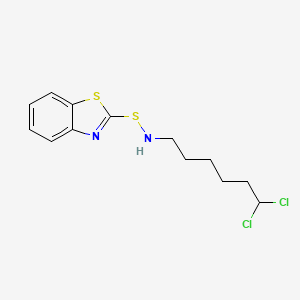
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichlorohexyl)-2-benzothiazolesulphenoamide typically involves the reaction of 2-mercaptobenzothiazole with a dichlorohexylamine derivative. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorohexyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols, alcohols; reaction conditionsroom temperature to 100°C, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(Dichlorohexyl)-2-benzothiazolesulphenoamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular membranes, affecting their integrity and function, which may contribute to its antimicrobial properties.
相似化合物的比较
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-sulfonamide: Investigated for its potential as an anticancer agent.
Benzothiazole-2-thiol: Studied for its antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its dichlorohexyl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
属性
CAS 编号 |
71463-47-3 |
|---|---|
分子式 |
C13H16Cl2N2S2 |
分子量 |
335.3 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-ylsulfanyl)-6,6-dichlorohexan-1-amine |
InChI |
InChI=1S/C13H16Cl2N2S2/c14-12(15)8-2-1-5-9-16-19-13-17-10-6-3-4-7-11(10)18-13/h3-4,6-7,12,16H,1-2,5,8-9H2 |
InChI 键 |
WZSIZBYJWQBZPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SNCCCCCC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


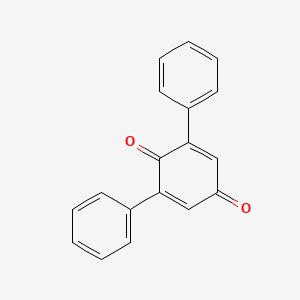
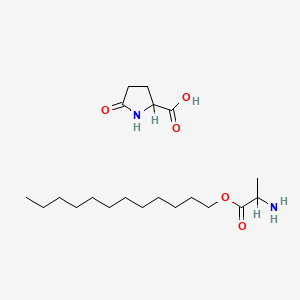

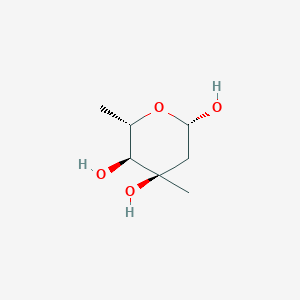
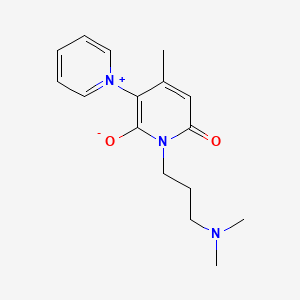
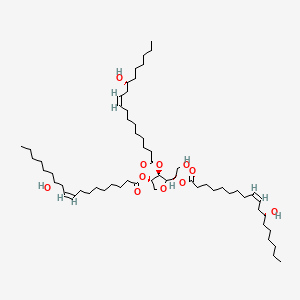
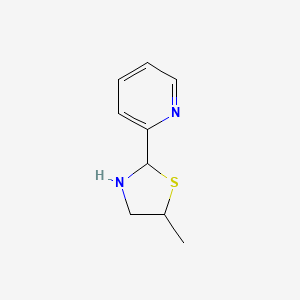
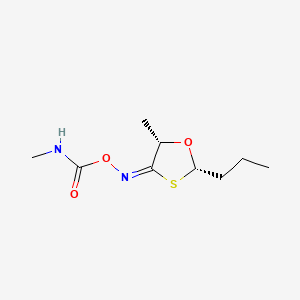


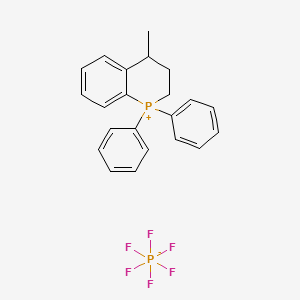

![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)

